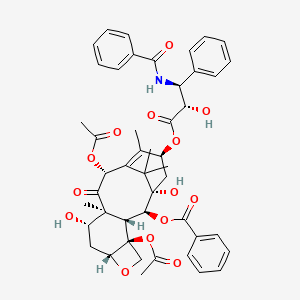
Butyltris((1-oxoneodecyl)oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltris[(1-oxoneodecyl)oxy]stannane is a chemical compound with the molecular formula C34H66O6Sn and a molecular weight of 689.6 g/mol. It is a tin-based organometallic compound, often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Butyltris[(1-oxoneodecyl)oxy]stannane typically involves the reaction of butyltin trichloride with 1-oxoneodecanoic acid in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar synthetic routes, with additional purification steps to obtain high-purity Butyltris[(1-oxoneodecyl)oxy]stannane .
Analyse Chemischer Reaktionen
Butyltris[(1-oxoneodecyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert Butyltris[(1-oxoneodecyl)oxy]stannane into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the 1-oxoneodecyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyltris[(1-oxoneodecyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Butyltris[(1-oxoneodecyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Butyltris[(1-oxoneodecyl)oxy]stannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetrabutyltin: Used in organic synthesis and as a precursor for other organotin compounds.
Butyltris[(1-oxoneodecyl)oxy]stannane is unique due to its specific structure and the presence of 1-oxoneodecyl groups, which confer distinct chemical and physical properties compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
93918-30-0 |
|---|---|
Molekularformel |
C34H66O6Sn |
Molekulargewicht |
689.6 g/mol |
IUPAC-Name |
[butyl-bis(7,7-dimethyloctanoyloxy)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/3C10H20O2.C4H9.Sn/c3*1-10(2,3)8-6-4-5-7-9(11)12;1-3-4-2;/h3*4-8H2,1-3H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
YYZDJHRYAAEROU-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[Sn](OC(=O)CCCCCC(C)(C)C)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




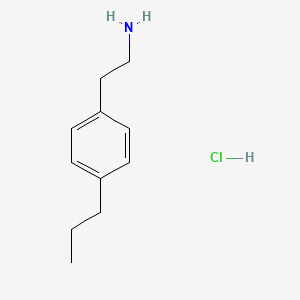
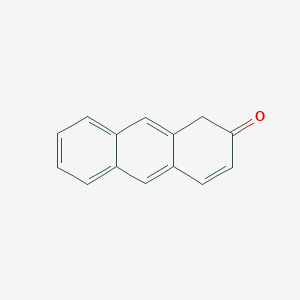
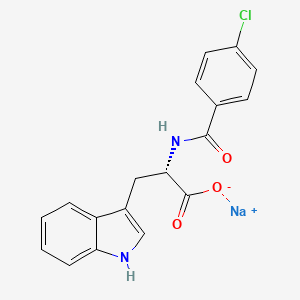
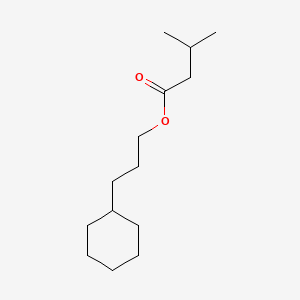
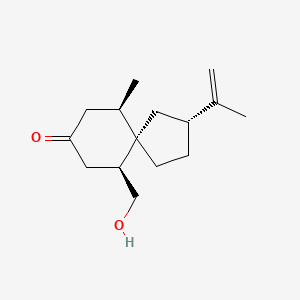
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
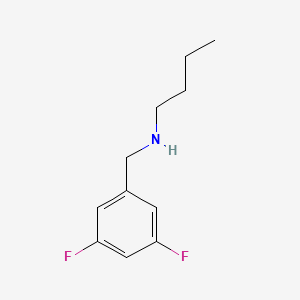


![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
